

## Avelumab: A Comparative Guide to its Cost-Effectiveness in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CypD-IN-29 |           |
| Cat. No.:            | B606901    | Get Quote |

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) antibody, has emerged as a significant advancement in the treatment of various cancers. This guide provides a comprehensive comparison of the cost-effectiveness of avelumab against other therapeutic alternatives, supported by data from key clinical studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of avelumab's economic and clinical value.

## **Quantitative Analysis of Cost-Effectiveness**

The economic viability of avelumab has been assessed in multiple studies, primarily focusing on its use as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (UC) and in combination with axitinib for advanced renal cell carcinoma (RCC). The following tables summarize the key quantitative data from these analyses, presenting incremental cost-effectiveness ratios (ICERs), quality-adjusted life years (QALYs), and overall costs.

# Avelumab for Advanced or Metastatic Urothelial Carcinoma

Avelumab as a first-line maintenance therapy plus best supportive care (BSC) has been consistently compared with BSC alone. The primary clinical data for these analyses are derived from the JAVELIN Bladder 100 trial.



| Country/Re<br>gion | Comparator | Incremental<br>Cost | Incremental<br>QALYs         | ICER per<br>QALY<br>Gained             | Key<br>Findings                                                                                                     |
|--------------------|------------|---------------------|------------------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Scotland           | BSC alone  | £9,446[1][2]        | 0.63[1][2]                   | £15,046[1][2]                          | Considered a cost-effective treatment option.[1][2]                                                                 |
| United States      | BSC alone  | -                   | 0.465 (all<br>patients)[3]   | \$102,365 (all<br>patients)[3]         | May be a<br>cost-effective<br>option at a<br>willingness-<br>to-pay (WTP)<br>threshold of<br>\$150,000/QA<br>LY.[3] |
| United States      | BSC alone  | -                   | 1.007 (PD-L1<br>positive)[3] | \$106,253<br>(PD-L1<br>positive)[3]    | Cost-effective in the PD-L1-positive population at a WTP of \$150,000.[4]                                           |
| China              | BSC alone  | -                   | -                            | \$241,610.25<br>(overall)[4]           | Not cost-<br>effective at a<br>WTP<br>threshold of<br>\$30,447.09.<br>[4][5][6]                                     |
| China              | BSC alone  | -                   | -                            | \$100,528.29<br>(PD-L1<br>positive)[4] | Not cost-<br>effective at a<br>WTP<br>threshold of<br>\$30,447.09.<br>[4][5][6]                                     |



| Netherlands | BSC alone | €48,186     | 0.63       | €76,450                   | Likely to be a cost-effective treatment.                                            |
|-------------|-----------|-------------|------------|---------------------------|-------------------------------------------------------------------------------------|
| France      | BSC alone | €97,166     | 0.67       | €145,626[7]               | Associated with a favorable cost- effectiveness profile.[7]                         |
| Taiwan      | BSC alone | -           | 0.61[8][9] | NT\$1,827,68<br>0[8][9]   | Determined<br>to be a cost-<br>effective<br>treatment<br>strategy.[8]               |
| Ireland     | BSC alone | €68,793[10] | 0.59[10]   | €116,360[ <del>1</del> 0] | Not recommende d for reimburseme nt unless cost- effectiveness can be improved.[10] |

## **Avelumab for Advanced Renal Cell Carcinoma**

In the context of advanced RCC, avelumab in combination with axitinib has been compared to sunitinib.



| Country/Re<br>gion | Comparator | Incremental<br>Cost | Incremental<br>QALYs | ICER per<br>QALY<br>Gained | Key<br>Findings                                                                  |
|--------------------|------------|---------------------|----------------------|----------------------------|----------------------------------------------------------------------------------|
| United States      | Sunitinib  | \$214,788           | 0.38                 | \$565,232[11]              | Not cost-<br>effective at a<br>WTP<br>threshold of<br>\$150,000 per<br>QALY.[11] |

## **Experimental Protocols**

The cost-effectiveness analyses cited in this guide predominantly utilize two main types of economic models: Partitioned Survival Models and Markov Models. These models are informed by clinical data from pivotal trials, most notably the JAVELIN Bladder 100 trial for urothelial carcinoma.

#### **Partitioned Survival Model**

This was the most commonly used model in the reviewed studies for urothelial carcinoma.[1][2] [12][7][9][10]

- Model Structure: The model typically consists of three mutually exclusive health states:
  - Pre-progression: Patients are alive and have not experienced disease progression.
  - Post-progression: Patients are alive but have experienced disease progression.
  - Death: The absorbing state.
- Patient Flow: All patients begin in the "pre-progression" state and can either move to "post-progression" or "death" based on survival curves for progression-free survival (PFS) and overall survival (OS). Patients in the "post-progression" state can only transition to "death".
- Data Inputs:



- Clinical Efficacy: PFS and OS data were derived from the JAVELIN Bladder 100 trial.[1][2]
   [12][7][9][10]
- Costs: Included drug acquisition and administration, management of adverse events, healthcare resource utilization, and end-of-life costs. These were sourced from national databases and published literature.[1][2][12][7]
- Health Utilities: Quality-of-life data, used to calculate QALYs, were often sourced from the clinical trial itself or from published literature.[4][12]
- Time Horizon: A lifetime horizon (e.g., 10 to 25 years) was typically adopted to capture all relevant costs and outcomes.[7][10]

#### **Markov Model**

This model was also employed to assess the cost-effectiveness of avelumab.[3][4][11]

- Model Structure: Similar to the partitioned survival model, a Markov model for this context
  would typically involve discrete health states (e.g., progression-free, progressed disease,
  and death).
- Patient Flow: Patients transition between these states over discrete time intervals (cycles).
   Transition probabilities are calculated based on data from clinical trials.
- Data Inputs: The types of data inputs are analogous to those used in the partitioned survival model, including clinical efficacy, costs, and health state utilities.[3][4][11]

#### **Visualizations**

To better illustrate the concepts discussed, the following diagrams represent the mechanism of action of avelumab and the typical workflow of the economic models used in its evaluation.





Click to download full resolution via product page

Avelumab's Mechanism of Action





Click to download full resolution via product page

Cost-Effectiveness Model Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Validation & Comparative





- 1. tandfonline.com [tandfonline.com]
- 2. Cost-effectiveness analysis for avelumab first-line maintenance treatment of advanced urothelial carcinoma in Scotland PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness of Avelumab Maintenance Therapy for Advanced or Metastatic Urothelial Carcinoma in the United States PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cost-Effectiveness of Avelumab Maintenance Therapy Plus Best Supportive Care vs. Best Supportive Care Alone for Advanced or Metastatic Urothelial Carcinoma [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Cost-Effectiveness of Avelumab Maintenance Therapy Plus Best Supportive Care vs. Best Supportive Care Alone for Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness of avelumab first-line maintenance therapy for adult patients with locally advanced or metastatic urothelial carcinoma in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. A cost-effectiveness analysis of avelumab plus best supportive care versus best supportive care alone as first-line maintenance treatment for patients with locally advanced or metastatic urothelial carcinoma in Taiwan PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncpe.ie [ncpe.ie]
- 11. A Cost-Effectiveness Analysis: First-Line Avelumab Plus Axitinib Versus Sunitinib for Advanced Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cost-Effectiveness Analysis for Avelumab as a First-Line Maintenance Treatment of Advanced Urothelial Carcinoma in the Netherlands PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab: A Comparative Guide to its Cost-Effectiveness in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#cost-effectiveness-analysis-of-avelumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com